

Application Notes and Protocols for Intravenous Infusion of Larsucosterol Sodium

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Compound of Interest

Compound Name: *Larsucosterol Sodium*

Cat. No.: *B1145032*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Larsucosterol Sodium (also known as DUR-928) is an endogenous, sulfated oxysterol and an epigenetic modulator currently under investigation for the treatment of severe alcohol-associated hepatitis (AH).[1] It functions by inhibiting DNA methyltransferases (DNMT1, DNMT3a, and 3b), which leads to the modulation of gene expression involved in cellular stress responses, survival, and lipid biosynthesis.[2][3][4] This document provides detailed application notes and protocols for the preparation of **Larsucosterol Sodium** for intravenous infusion, based on procedures utilized in clinical trials. These guidelines are intended for research and development purposes.

Physicochemical Properties and Formulation

Larsucosterol Sodium is the sodium salt of 25-hydroxycholesterol-3-sulfate (25HC3S).[5] The formulation used in clinical studies is a sterile solution containing 30 mg/mL of **Larsucosterol Sodium** and 240 mg/mL of hydroxypropyl betadex, a cyclodextrin used to enhance the solubility of hydrophobic compounds for intravenous administration.

Table 1: Physicochemical Properties of **Larsucosterol Sodium**

| Property | Value | Source |
|---------------------|--|--------|
| Molecular Formula | C ₂₇ H ₄₅ NaO ₅ S | [6] |
| Molecular Weight | 504.7 g/mol | [6] |
| Code Designations | DUR-928 sodium | [6] |
| CAS Registry Number | 1174047-40-5 | [6] |

Experimental Protocols

The following protocols are derived from methodologies reported in clinical trials of **Larsucosterol Sodium**. Researchers should adapt these protocols based on their specific experimental needs and conduct appropriate stability and compatibility studies.

Materials and Equipment

- **Larsucosterol Sodium** sterile solution (30 mg/mL)
- Sterile saline (0.9% Sodium Chloride Injection, USP) or 5% Dextrose Injection, USP
- Sterile syringes (1 mL, 3 mL, 5 mL, or other appropriate sizes)
- Sterile needles
- 100 mL intravenous infusion bags
- Aseptic workspace (e.g., laminar flow hood)
- Personal protective equipment (gloves, lab coat)

Protocol for Preparation of Intravenous Infusion

This protocol describes the dilution of a 30 mg/mL **Larsucosterol Sodium** stock solution to prepare doses of 30 mg, 90 mg, and 150 mg for intravenous infusion.

1. Aseptic Preparation:

- Perform all procedures under aseptic conditions to ensure the sterility of the final infusion solution.
- Visually inspect the **Larsucosterol Sodium** stock solution for particulate matter and discoloration prior to use.

2. Withdrawal of **Larsucosterol Sodium** Stock Solution:

- Using a sterile syringe of appropriate size, withdraw the required volume of the 30 mg/mL **Larsucosterol Sodium** solution.
- For a 30 mg dose, withdraw 1 mL.[\[5\]](#)[\[7\]](#)
- For a 90 mg dose, withdraw 3 mL.[\[5\]](#)[\[7\]](#)
- For a 150 mg dose, withdraw 5 mL.[\[5\]](#)[\[7\]](#)

3. Dilution in Intravenous Bag:

- Inject the withdrawn volume of **Larsucosterol Sodium** into a 100 mL intravenous bag containing either sterile saline (0.9% NaCl) or 5% dextrose.[\[5\]](#)[\[7\]](#)
- Gently mix the contents of the infusion bag.

4. Final Concentration and Administration:

- The final volume of the infusion solution is approximately 101 mL, 103 mL, or 105 mL, depending on the dose.
- The infusion is typically administered intravenously over a period of 2 hours.[\[5\]](#)[\[7\]](#)

Table 2: Dosing and Dilution of **Larsucosterol Sodium** for IV Infusion

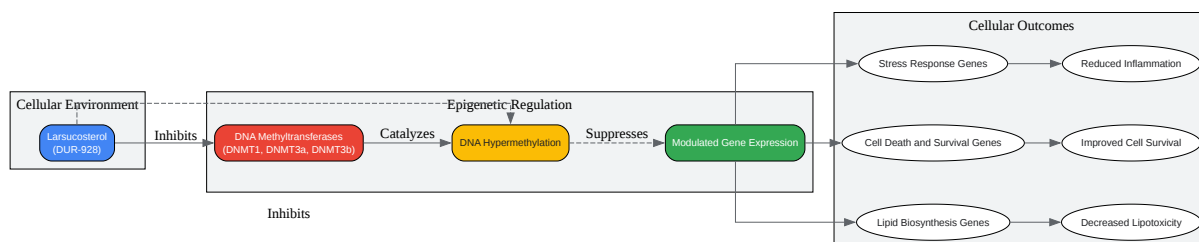
| Dose of Larsucosterol Sodium | Volume of 30 mg/mL Stock Solution to Withdraw | Diluent | Final Infusion Volume (approx.) |
|------------------------------------|--|---|------------------------------------|
| 30 mg | 1 mL | 100 mL sterile saline or 5% dextrose | 101 mL |
| 90 mg | 3 mL | 100 mL sterile saline or 5% dextrose | 103 mL |
| 150 mg | 5 mL | 100 mL sterile saline or 5% dextrose | 105 mL |

Storage Conditions

- **Stock Solution:** Specific storage conditions for the stock solution should be obtained from the manufacturer. In the absence of this information, sterile solutions are typically stored at controlled room temperature or refrigerated (2-8°C), protected from light.
- **Diluted Infusion Solution:** The stability of the diluted solution should be determined experimentally. As a general practice for sterile preparations, administration should begin as soon as possible after preparation. If immediate use is not possible, the solution should be stored under conditions that minimize microbial growth and chemical degradation, typically refrigerated.

Mandatory Visualizations

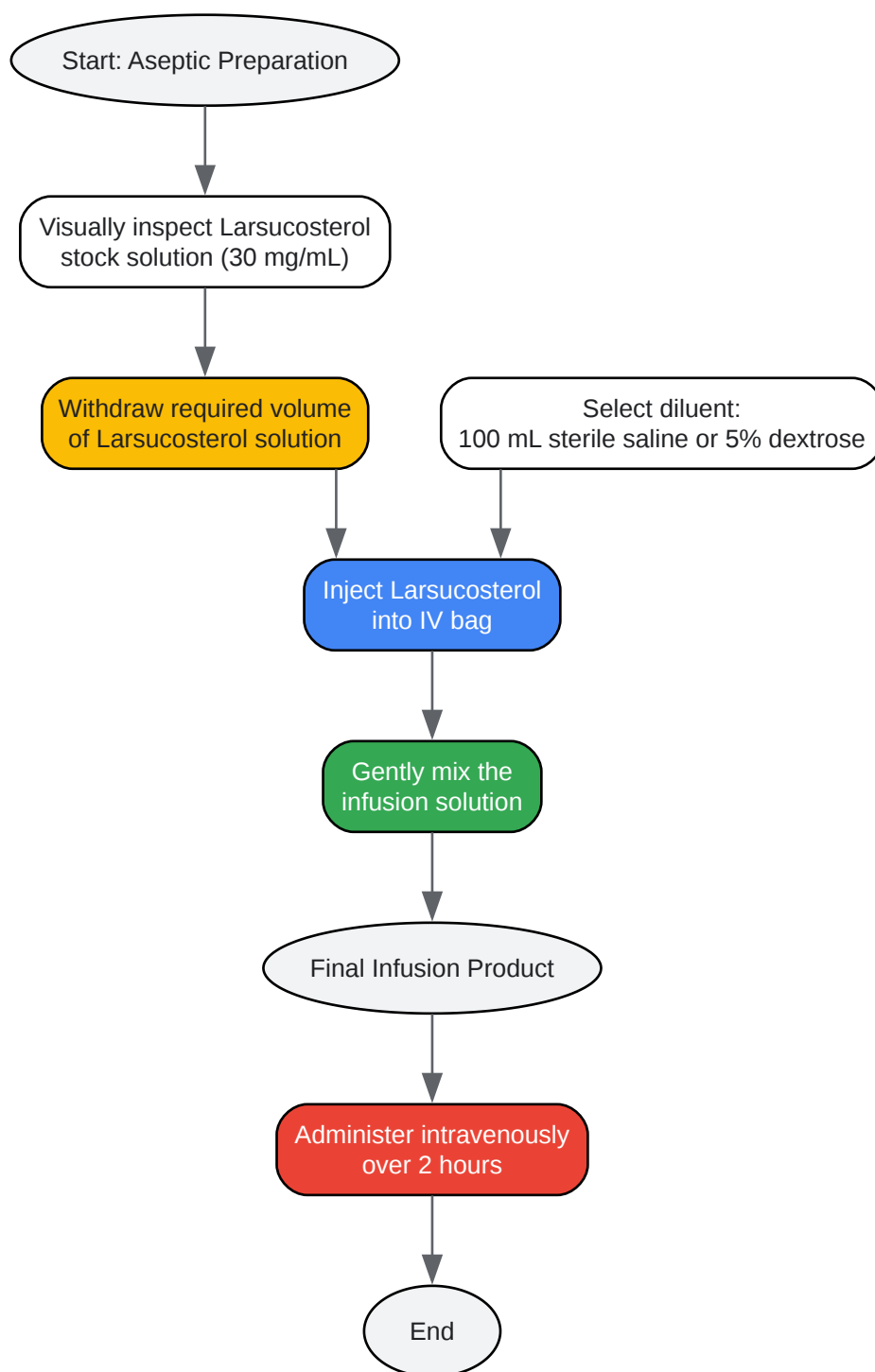
Signaling Pathway of Larsucosterol



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Caption: Mechanism of action of Larsucosterol.

Experimental Workflow for IV Infusion Preparation



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Caption: Workflow for preparing Larsucosterol IV infusion.

Disclaimer

This document is intended for informational and research purposes only and is not a substitute for professional medical or laboratory guidance. The protocols described are based on published clinical trial data. Researchers are advised to consult the manufacturer's specifications for **Larsucosterol Sodium** and to perform their own validation, stability, and compatibility testing for their specific applications. Adherence to all applicable safety guidelines and regulations is essential.

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